molecular formula C12H8N2 B3191053 Pyrido[3,4-g]isoquinoline CAS No. 51521-29-0

Pyrido[3,4-g]isoquinoline

Número de catálogo: B3191053
Número CAS: 51521-29-0
Peso molecular: 180.2 g/mol
Clave InChI: CXKVSEWPNCOXRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrido[3,4-g]isoquinoline is a heterocyclic compound with the molecular formula C12H8N2. It is a nitrogen-containing polycyclic aromatic compound, which consists of a pyridine ring fused to an isoquinoline moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-g]isoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-dipyrazolyl bromobenzene with a suitable catalyst such as CuCl in the presence of an amino acid ligand can yield this compound . Another method involves the use of propargylic alcohols as building blocks, which undergo cyclization to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Pyrido[3,4-g]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms and the aromatic nature of the compound.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-1,3,4(2H)-triones, while reduction can produce dihydrothis compound derivatives .

Comparación Con Compuestos Similares

Propiedades

IUPAC Name

pyrido[3,4-g]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-3-13-7-11-6-10-2-4-14-8-12(10)5-9(1)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKVSEWPNCOXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC3=C(C=C21)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517017
Record name Pyrido[3,4-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51521-29-0
Record name Pyrido[3,4-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrido[3,4-g]isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.6 g of 5,10-dihydro-pyrido[3,4-g]isoquinoline and 0.32 g of palladium-on-charcoal was dispersed and mixed in 100 cc of dimethoxyethyl ether, and refluxed for 15 hours under argon atmosphere. After the filtration of palladium-on-charcoal and solvent was evaporated to obtain crude pyrido[3,4-g]isoquinoline. The product was purified by preparative liquid chromatography (gel; R-055-15, S16SIL, YMC Ltd., developing solvent; ethyl alcohol/benzene=3/7). The yield of the compound was 1.3 g (95%) and its m.p. was 174° C. The compound was identified as pyrido [3,4-g]isoquinoline based upon the following elemental analysis.
Name
5,10-dihydro-pyrido[3,4-g]isoquinoline
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[3,4-g]isoquinoline
Reactant of Route 2
Pyrido[3,4-g]isoquinoline
Reactant of Route 3
Pyrido[3,4-g]isoquinoline
Reactant of Route 4
Reactant of Route 4
Pyrido[3,4-g]isoquinoline
Reactant of Route 5
Pyrido[3,4-g]isoquinoline
Reactant of Route 6
Pyrido[3,4-g]isoquinoline
Customer
Q & A

Q1: What are the main synthetic routes to obtain pyrido[3,4-g]isoquinoline?

A1: Two main synthetic approaches have been described for the production of this compound:

  1. Cyclization of N,N′-bis[2-(dialkoxy)ethyl]-p-xylene-α,α′-diamine dihydrochloride: This method, involving a ring closure reaction in fuming sulfuric acid, leads to the formation of both the linear this compound and the angular 3,8-phenanthroline. [, ]
  2. Ortho-Directed Metallation/Dimerization: This more convenient approach utilizes ortho-directed metallation followed by a dimerization step to specifically yield the desired this compound. [, ]

Q2: What potential applications in energy storage have been explored for this compound derivatives?

A2: Research suggests that this compound-5,10-dione (PID), a derivative of this compound, could be a promising electrode material for lithium-ion batteries. [] This is due to its strong physisorption to monolayer graphene and hexagonal boron nitride (h-BN), which could potentially mitigate its solubility in electrolyte solutions, a limiting factor for cycle performance in batteries. []

Q3: How does this compound-5,10-dione interact with monolayer graphene and h-BN?

A3: Density functional theory (DFT) calculations reveal that this compound-5,10-dione (PID) exhibits strong physisorption to both monolayer graphene and h-BN, primarily driven by van der Waals (vdW) dispersion forces. [] This interaction results in a significant work function shift, impacting the electronic properties of the combined system. []

Q4: Are there any studies on the optical properties of this compound derivatives?

A4: Yes, recent studies have explored the emissive properties of novel organic molecules based on the this compound framework. [] These studies focus on understanding the fluorescence tuning mechanisms and evaluating their potential for applications in optical waveguides. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.